NY-BR-1 p904 (A2) is a synthetic peptide that plays a significant role in immunotherapy, particularly in the treatment of breast cancer. This compound is recognized for its ability to stimulate T-cell responses against breast tumor cells expressing the NY-BR-1 antigen. The molecular formula of NY-BR-1 p904 (A2) is , with a molecular weight of 1035.2 g/mol. The compound is classified under peptides and is primarily used in cancer immunotherapy research and applications.
NY-BR-1 p904 (A2) is derived from the NY-BR-1 antigen, which is associated with certain breast tumors. It is classified as a peptide that can elicit a cytotoxic T-cell response, making it a candidate for therapeutic vaccines aimed at enhancing the immune system's ability to target cancer cells. The compound is available for research purposes from various suppliers, including TargetMol and GlpBio, where it is offered in various quantities for laboratory use .
The synthesis of NY-BR-1 p904 (A2) typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into peptides, ensuring high purity and specificity of the final product. The process involves:
Technical details regarding the specific reagents and conditions can vary based on the desired yield and purity.
The molecular structure of NY-BR-1 p904 (A2) consists of a sequence of amino acids linked by peptide bonds, forming a specific three-dimensional conformation essential for its biological activity. The structural data indicates that the peptide has a complex arrangement that allows it to interact effectively with T-cell receptors.
NY-BR-1 p904 (A2) undergoes various chemical reactions during its synthesis and application:
The mechanism of action for NY-BR-1 p904 (A2) primarily involves its role as an epitope that activates cytotoxic T-cells. Upon administration:
NY-BR-1 p904 (A2) has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3